molecular formula C11H12F3N3O2 B1407014 3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 1672655-86-5

3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No. B1407014
CAS RN: 1672655-86-5
M. Wt: 275.23 g/mol
InChI Key: WDSKSPVUXKOXEM-UHFFFAOYSA-N
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Description

“3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile” is a chemical compound with the molecular formula C11 H12 F3 N3 O2 . It is used in research and has a molecular weight of 275.229 g/mol .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) derivatives, such as the compound , are synthesized using various methods . One method involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); this is followed by a vapor-phase reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group and a pyridine ring, which are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The synthesis of TFMP derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.229 g/mol . It is a trifluoromethylpyridine derivative, which is characterized by the presence of a fluorine atom and a pyridine in their structure .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Chromeno Pyridinone Derivatives

    A new series of mono and bis amino-5H-chromeno [3,4-c] pyridin-5-one derivatives, which include the chemical structure of interest, have been synthesized. This process offers advantages such as simple chemistry handling, mild reaction conditions, and environmentally friendly synthesis pathways (Kibou et al., 2016).

  • Formation in Metal-promoted Reactions

    The compound has been involved in metal-promoted reactions with amino alcohols, leading to the isolation of solid complexes containing 2-pyridinyl-2-oxazolines (Segl′a & Jamnický, 1993).

  • Synthesis of Pyridine-Pyrimidines and Bis-Derivatives

    It has been used in the efficient synthesis of pyridine-pyrimidines and their bis-derivatives, catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica (Rahmani et al., 2018).

  • Antiprotozoal Activity

    Bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines synthesized from this compound have shown strong DNA binding affinity and significant in vitro antiprotozoal activity (Ismail et al., 2008).

  • Polyimide Synthesis and Properties

    The compound has been part of the synthesis process of high transparent polyimides containing pyridine and biphenyl units. This research helped in understanding the structure-property relationships of such polymers (Guan et al., 2015).

  • Hydrolysis Studies

    Studies have been conducted on the hydrolysis of pyridine-2-carbonitrile, a related compound, to pyridine-2-carboxamide and/or pyridine-2-carboxylic acid, in the presence of various metal ions (Segl′a et al., 1998).

  • Electrochemical Polymerization

    This chemical structure has also been investigated in the context of electrochemical polymerization, which is important for the development of conducting polymers (Sotzing et al., 1996).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

TFMP and its derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-[bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-5-10(9(6-15)16-7-8)17(1-3-18)2-4-19/h5,7,18-19H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSKSPVUXKOXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N(CCO)CCO)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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